Dierbium tritelluride
Description
Contextualization within Rare-Earth Tritellurides (RTe₃) as a Family of Quantum Materials
Dierbium tritelluride belongs to a larger family of compounds known as rare-earth tritellurides (RTe₃), where 'R' represents a rare-earth element from the lanthanide series. nih.govnih.govelsevierpure.com This family is a significant focus of research due to the wide array of quantum phenomena they exhibit, including charge density waves (CDW), superconductivity, and complex magnetic orderings. nih.govnih.govelsevierpure.comresearchgate.netosti.gov The RTe₃ compounds share a similar layered crystal structure, which is crucial to their electronic properties. nih.govresearchgate.net The specific rare-earth element involved plays a critical role in determining the precise characteristics of the material. As a member of this family, this compound provides a valuable platform for studying how the properties of these materials can be tuned by changing the rare-earth ion. nih.gov
The crystal structure of RTe₃ compounds consists of double layers of tellurium atoms forming square nets, separated by RTe slabs. aip.orgaip.org These layers are held together by weak van der Waals forces, which gives the materials a quasi-two-dimensional character. aip.orgaip.org This layered structure is fundamental to the emergence of their unique quantum properties.
Significance of Layered Two-Dimensional (2D) Systems in Contemporary Condensed Matter Physics
The study of layered two-dimensional (2D) materials has become a cornerstone of modern condensed matter physics. fiveable.meunl.edudiva-portal.orgresearchgate.net The reduced dimensionality in these materials leads to quantum confinement effects, which can result in novel electronic, optical, and mechanical properties not observed in their three-dimensional counterparts. fiveable.meunl.eduresearchgate.net The ability to create heterostructures by stacking different 2D materials offers nearly limitless possibilities for engineering materials with custom-designed properties. unl.edu
The significance of 2D systems lies in their potential to host and explore a wide range of quantum phenomena. fiveable.me Graphene, the archetypal 2D material, spurred a revolution in materials science, and since its discovery, a vast array of other 2D materials, including transition metal dichalcogenides (TMDs) and the rare-earth tritellurides, have been investigated. diva-portal.orgresearchgate.net These materials provide a fertile ground for discovering new physical phenomena and for developing next-generation electronic and quantum technologies. fiveable.meeuropean-mrs.com
Overview of Collective Quantum States and Emergent Phenomena in RTe₃ Compounds
The RTe₃ family of materials is renowned for hosting a variety of collective quantum states and emergent phenomena. nih.govnih.govelsevierpure.comosti.gov These arise from the complex interactions between the electrons, the crystal lattice, and the magnetic moments of the rare-earth ions.
One of the most prominent phenomena observed in RTe₃ compounds is the formation of Charge Density Waves (CDWs) . nih.govnih.govelsevierpure.comresearchgate.net A CDW is a periodic modulation of the electron density, which is coupled to a distortion of the crystal lattice. In the RTe₃ series, the CDW transition temperature can be tuned by varying the rare-earth element. nih.govaip.orgaip.org For instance, RTe₃ compounds with heavier rare-earth atoms like erbium can exhibit two distinct CDW transitions at different temperatures. nih.gov
Superconductivity is another key emergent state in RTe₃ materials. nih.govnih.govelsevierpure.com Interestingly, superconductivity often appears when the CDW order is suppressed, for example, by applying high pressure. nih.gov This interplay between CDW and superconductivity is a central theme in the study of these materials, suggesting a competition between these two collective states.
Furthermore, the presence of magnetic rare-earth ions introduces magnetic ordering into the system. nih.govaip.org The nature of this magnetic order depends on the specific rare-earth element and can range from simple antiferromagnetism to more complex magnetic structures. aip.orgelsevierpure.com The interaction between magnetism and other quantum states like CDWs and superconductivity leads to a rich and complex phase diagram, making the RTe₃ family, and by extension this compound, a compelling platform for fundamental research in quantum materials. researchgate.net
Structure
2D Structure
Properties
CAS No. |
12020-39-2 |
|---|---|
Molecular Formula |
Er2Te3 |
Molecular Weight |
717.3 g/mol |
InChI |
InChI=1S/2Er.3Te |
InChI Key |
MIZNMVMPEVIMAT-UHFFFAOYSA-N |
SMILES |
[Te].[Te].[Te].[Er].[Er] |
Canonical SMILES |
[Te].[Te].[Te].[Er].[Er] |
Other CAS No. |
12020-39-2 |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Dierbium Tritelluride Crystals and Architectures
Crystal Growth Techniques for Bulk Dierbium Tritelluride
The synthesis of high-quality bulk crystals of this compound (Er₂Te₃) is foundational for investigating its physical properties and potential applications. Various crystal growth techniques have been developed to obtain single crystals with controlled stoichiometry and low defect densities. These methods are broadly categorized into solid-state reaction techniques, flux and self-flux growth methods, and chemical vapor transport approaches.
Solid-State Reaction Techniques
Solid-state reaction is a conventional and straightforward method for preparing polycrystalline this compound. This technique typically involves the direct reaction of stoichiometric amounts of high-purity erbium and tellurium powders. The reactants are thoroughly mixed, pelletized, and sealed in an evacuated quartz ampoule to prevent oxidation and loss of volatile tellurium at elevated temperatures. The sealed ampoule is then subjected to a carefully controlled heat treatment.
The synthesis is often carried out at temperatures ranging from 800 to 1000°C. This temperature range is crucial for promoting the diffusion of the constituent elements and facilitating the formation of the desired Er₂Te₃ phase. The reaction time can vary from 48 to 72 hours to ensure a complete reaction and a homogeneous product. While effective for producing larger quantities of polycrystalline material, a significant drawback of this method is the potential for tellurium volatilization, which can lead to non-stoichiometric products.
To address this, variations of the solid-state method have been developed. One such advancement is the use of spark plasma sintering (SPS). In a 2023 study, Er₂Te₃ pellets were synthesized at a significantly higher temperature of 1523 K (1250°C) under a pressure of 50 MPa for a very short duration of 3 minutes. This rapid process achieved a near-theoretical density of the material and minimized the loss of tellurium, resulting in a product with 99% purity. This demonstrates a significant improvement over conventional solid-state methods, which typically yield purities around 95%.
| Method | Temperature (°C) | Time | Purity | Key Advantage |
| Conventional Solid-State | 800–1000 | 48–72 h | ~95% | Scalability |
| Spark Plasma Sintering (SPS) | 1250 | 3 min | 99% | Rapid densification and reduced Te loss |
Flux and Self-Flux Growth Methods
Flux growth methods are widely employed for the synthesis of high-quality single crystals of materials that decompose before their melting point or have very high melting points. In this technique, a solvent, known as a flux, is used to dissolve the constituent elements and facilitate crystal growth at a temperature lower than the melting point of the target compound. For this compound, this method allows for controlled crystallization from a molten solution.
In a typical flux growth process, erbium and tellurium are mixed with a suitable flux material in a crucible. The choice of flux is critical and depends on its melting point, viscosity, and reactivity with the desired compound. The mixture is heated to a high temperature to ensure complete dissolution of the reactants and then slowly cooled to allow for the nucleation and growth of Er₂Te₃ crystals. After the growth process, the flux is removed, often by dissolving it in a suitable solvent, to isolate the single crystals. nih.gov
The self-flux method is a variation where one of the constituent elements, typically the one with the lower melting point, acts as the flux. In the case of this compound, an excess of tellurium can serve as a self-flux. This approach simplifies the process by eliminating the need for an additional flux material, thereby reducing the risk of incorporating impurities into the crystal lattice. Both flux and self-flux methods are advantageous for producing high-purity single crystals necessary for detailed physical property measurements.
Chemical Vapor Transport (CVT) Approaches
Chemical Vapor Transport (CVT) is a powerful and widely used technique for growing high-quality single crystals of various inorganic compounds, including this compound. mpg.deresearchgate.net This method relies on a reversible chemical reaction to transport a non-volatile substance in the gas phase from a source zone to a growth zone within a sealed and evacuated reaction vessel, typically a quartz ampoule. researchgate.net
For the growth of Er₂Te₃ single crystals, a transport agent, such as iodine (I₂), is introduced into the ampoule along with the polycrystalline Er₂Te₃ starting material. arxiv.org The sealed ampoule is then placed in a two-zone furnace, creating a temperature gradient between the source zone and the growth zone. In a typical setup, the source zone is maintained at a higher temperature (e.g., 950°C), while the growth zone is kept at a slightly lower temperature (e.g., 900°C).
At the higher temperature in the source zone, the transport agent reacts with the solid Er₂Te₃ to form volatile gaseous species. These gaseous molecules then diffuse to the cooler growth zone. Due to the temperature difference, the chemical equilibrium shifts, causing the reverse reaction to occur. This results in the decomposition of the gaseous species and the deposition of Er₂Te₃ as single crystals. The transport agent is liberated and diffuses back to the source zone to react with more starting material, thus continuing the transport cycle. researchgate.net
This process allows for slow and controlled crystal growth, often resulting in well-formed crystals with high crystalline perfection. For Er₂Te₃, CVT has been successfully used to grow needle-like single crystals with lengths of 1–3 mm over a period of 7–10 days. The quality of the grown crystals makes them suitable for detailed investigations of their intrinsic properties.
| Parameter | Value |
| Transport Agent | Iodine (I₂) |
| Transport Agent Concentration | 5 mg/cm³ |
| Source Zone Temperature | 950°C |
| Growth Zone Temperature | 900°C |
| Growth Duration | 7–10 days |
| Resulting Crystal Size | 1–3 mm (length) |
High-Pressure Synthesis and Post-Synthetic Treatment for this compound
High-pressure synthesis techniques offer a powerful avenue for exploring new phases and modifying the physical properties of materials. In the context of this compound, the application of high pressure during synthesis can influence its crystal structure, phase stability, and electronic characteristics.
High Gas Pressure and High-Temperature Synthesis (HP-HTS) Parameters and Optimization
High-pressure, high-temperature synthesis (HP-HTS) is a technique that utilizes elevated pressures and temperatures to drive chemical reactions and crystallize new materials. researchgate.netnih.gov This method can stabilize crystal structures that are not accessible under ambient pressure conditions and can also be used to synthesize dense, high-quality materials. researchgate.netrsc.org For rare-earth compounds, HP-HTS has been employed to create novel carbides and nitrides. nih.govfrontiersin.org
In a typical HP-HTS experiment for a material like this compound, the elemental precursors would be subjected to pressures of several gigapascals (GPa) and temperatures often exceeding 1000°C. researchgate.netnih.gov For instance, similar rare-earth compounds have been synthesized at pressures up to 8 GPa and temperatures ranging from 1400-1700°C. nih.gov The optimization of these parameters is crucial for obtaining the desired phase and crystal quality. The pressure and temperature conditions can be systematically varied to map out the phase diagram and identify the stability regions of different crystalline forms of Er₂Te₃. The duration of the synthesis also plays a significant role in ensuring complete reaction and crystallization.
Influence of Pressure on Crystalline Phase Development and Grain Connectivity
The application of pressure can have a profound effect on the crystal structure and physical properties of materials. researchgate.netarxiv.org In layered compounds like the rare-earth tritellurides (RTe₃), pressure can alter the interlayer spacing and influence electronic phenomena such as charge density waves (CDWs). researchgate.net
For the RTe₃ series, increasing chemical pressure, achieved by substituting smaller rare-earth ions, leads to a monotonic decrease in the CDW transition temperature. researchgate.net This suggests that external pressure would have a similar effect, suppressing the CDW state. Studies on related systems have shown that pressure can induce structural phase transitions. arxiv.org While specific high-pressure structural studies on Er₂Te₃ are not extensively detailed in the provided context, it is known that ErTe₃ exhibits two distinct CDW transitions at different temperatures. researchgate.net The application of external pressure would likely affect the transition temperatures and the wavevectors of these CDWs.
Furthermore, high-pressure synthesis techniques can improve the grain connectivity in polycrystalline samples. The application of pressure during sintering, as seen in the spark plasma sintering (SPS) method, leads to densification and enhanced connections between individual grains. This improved connectivity is crucial for optimizing the bulk electrical and thermal transport properties of the material.
Strategies for Epitaxial Growth and Thin Film Deposition of this compound Analogues
The synthesis of high-quality thin films and two-dimensional structures of this compound (Er₂Te₃) and its analogues, the rare-earth tritellurides (RTe₃), is critical for exploring their quantum properties and potential applications in next-generation electronic devices. researchgate.netnih.gov These materials are characterized by a layered crystal structure, where covalently bonded rare-earth telluride slabs are separated by sheets of tellurium atoms held together by weak van der Waals forces. nih.govresearchgate.net This intrinsic anisotropy makes them amenable to advanced synthesis techniques like epitaxial growth and exfoliation for producing low-dimensional architectures.
The broader family of rare-earth tritellurides (RTe₃, where R can be a lanthanide like Er, Dy, Sm, Ce, etc.) serves as direct analogues for studying these fabrication methods. researchgate.net Techniques developed for compounds such as cerium tritelluride (CeTe₃) or dysprosium tritelluride (DyTe₃) are often transferable to this compound due to their shared structural and chemical characteristics. aip.org The primary goals of these strategies are to achieve precise control over thickness, crystallinity, and interfacial quality, which are paramount for device performance. aip.orgmcmaster.ca
Van der Waals Epitaxy for Low-Dimensional Structures
Van der Waals (vdW) epitaxy is a powerful technique for growing crystalline thin films of layered materials on substrates to which they have a significant lattice mismatch or different crystal symmetry. mdpi.com This method leverages the weak van der Waals forces that govern the interlayer interactions in materials like this compound, allowing for the growth of high-quality, strain-free films on a variety of substrates. researchgate.net Molecular Beam Epitaxy (MBE) is the primary deposition technology used to realize vdW epitaxy, offering atomic-level control over the growth process. acs.orgnih.gov
The process involves the co-deposition of elemental erbium and tellurium sources onto a selected substrate within an ultra-high vacuum chamber. The choice of substrate can influence the resulting film's properties, including defect formation and crystal domain alignment. mdpi.com Studies on analogous ternary tellurides, such as (Bi₀.₄Sb₀.₆)₂Te₃, have demonstrated that while lattice-matched substrates like InP(111) promote ideal vdW epitaxy, substrates with larger mismatches like sapphire (Al₂O₃) and strontium titanate (SrTiO₃) can also be used, resulting in what is termed quasi-van der Waals epitaxy. mdpi.com
A key challenge in the MBE growth of telluride compounds is the potential for self-intercalation, where excess metal atoms incorporate into the van der Waals gaps of the layered structure. acs.orgnsf.gov This can alter the stoichiometry and electronic properties of the resulting film. nsf.gov For instance, in the growth of transition metal tellurides, multilayer growth often competes with the formation of self-intercalated compounds. acs.orgnih.gov Therefore, precise control of growth temperature and flux rates is essential to synthesize the desired this compound phase.
| Parameter | Description | Significance in vdW Epitaxy | Research Finding |
| Substrate | The material on which the thin film is grown. | Influences crystal orientation, mosaicity, and defect density. mdpi.com | Films of (Bi₀.₄Sb₀.₆)₂Te₃ show ideal vdW relations on lattice-matched InP(111)A and quasi-vdW epitaxy on Al₂O₃(001) and SrTiO₃(111). mdpi.com |
| Growth Temperature | The temperature of the substrate during deposition. | Affects adatom diffusion, island nucleation, and phase stability. acs.org | For CrTe₂, low temperatures favor the desired monolayer, while higher temperatures lead to intercalation compounds. acs.orgnih.gov |
| Elemental Flux Ratio | The relative rates of arrival of constituent atoms (e.g., Er and Te) at the substrate. | Determines the stoichiometry of the grown film (e.g., Er₂Te₃ vs. other phases). | In RTe₂₋δ systems, tellurium deficiency (δ) directly impacts the formation of superstructures. researchgate.net |
| Deposition Rate | The speed at which the film thickness increases. | Influences grain size and surface smoothness. | High deposition rates (6-38 nm/min) have been used to produce low-loss germanium oxide films. mcmaster.ca |
Exfoliation Techniques for Single-Layer and Few-Layer this compound
Exfoliation is a top-down fabrication method that takes advantage of the weak interlayer van der Waals bonding in layered materials to isolate atomically thin sheets. This technique is particularly well-suited for the rare-earth tritelluride family, including this compound, and is essential for studying their two-dimensional properties. researchgate.net The process typically starts with a high-quality bulk single crystal, which can be synthesized via methods like chemical vapor transport (CVT) or flux growth. nih.gov
The most common method is mechanical exfoliation using adhesive tape, often referred to as the "Scotch tape method." In this process, a piece of tape is pressed against the surface of a bulk Er₂Te₃ crystal. When the tape is peeled away, it removes the top few layers. This process is repeated, cleaving the layers further until single- or few-layer flakes are isolated on the tape. These flakes are then transferred to a substrate, such as silicon dioxide (SiO₂/Si), for characterization and device fabrication.
While simple and effective for fundamental research, mechanical exfoliation offers limited scalability and control over the size and location of the produced flakes. To overcome these limitations, research into liquid-phase exfoliation and other scalable techniques is ongoing for various 2D materials. After exfoliation, it is crucial to handle the samples in an inert environment, such as a glovebox, as the surfaces of rare-earth tritellurides can be susceptible to oxidation and degradation in ambient conditions. aip.org
| Technique | Description | Advantages | Challenges & Mitigations |
| Mechanical Exfoliation | Uses adhesive tape or a similar medium to repeatedly cleave layers from a bulk crystal. | Produces high-quality, pristine flakes with excellent electronic properties. Simple and low-cost for lab-scale research. | Low yield, poor scalability, and lack of control over flake size and position. |
| Liquid-Phase Exfoliation | Sonication of bulk material in a suitable solvent to overcome vdW forces and create a dispersion of nanosheets. | Potentially scalable for large-volume production. Allows for solution-based processing and deposition. | Can introduce defects; requires careful solvent selection to avoid chemical reactions. Nanosheets of NdTe₃ have been made via solution synthesis. researchgate.net |
| Post-Exfoliation Handling | Procedures for protecting the exfoliated flakes during device fabrication. | Preserves the intrinsic properties of the material. | Rare-earth tritellurides can oxidize in air. Mitigation: Use of an inert-environment glovebox for exfoliation and device fabrication; capping the final device with a protective layer like PMMA. aip.org |
Crystallographic Structure and Advanced Structural Investigations of Dierbium Tritelluride
Fundamental Crystal Structure of the RTe₃ Family: RTe Blocks and Te Bilayers
The crystal structure of the rare-earth tritelluride (RTe₃) family, where R can be Y, La, Ce, Pr, Nd, Sm, Gd, Tb, Dy, Ho, Er, or Tm, is characterized by a layered, quasi-two-dimensional arrangement. nih.gov The structure is composed of two primary building blocks: corrugated, insulating RTe slabs and flat, square-planar sheets of tellurium (Te). arxiv.org
A single unit cell consists of two R-Te slabs separated by two consecutive Te sheets, often referred to as a Te bilayer. nih.govresearchgate.net Within the RTe slabs, the rare-earth and tellurium atoms are covalently bonded. The Te bilayers, however, are held together by weak van der Waals forces, which imparts the materials with their characteristic layered nature, allowing them to be easily cleaved. nih.gov This structural anisotropy is a key factor in their quasi-2D electronic behavior, with electronic conduction being dominated by the Te sheets. nih.gov The stacking of the RTe block layers creates a glide plane, which breaks a perfect four-fold rotational symmetry (C4 symmetry). stanford.edu
Detailed Analysis of Dierbium Tritelluride's Crystalline Lattice Parameters and Space Group
This compound, like all members of the RTe₃ family, crystallizes in an orthorhombic structure. nih.gov The specific space group for this crystal system is Cmcm (No. 63). materialsproject.orgmaterialsproject.org This space group is characterized by a c-glide plane, where the glide is perpendicular to the b-axis with the glide direction along the c-axis. researchgate.net
The structure is notable for its "almost square" lattice in the a-c plane, where the in-plane lattice parameters 'a' and 'c' are very similar in length. stanford.edu The long b-axis is oriented perpendicular to these planes. The structure can be described as two-dimensional, consisting of ErTe₃ sheets oriented in the (0, 1, 0) direction. materialsproject.orgmaterialsproject.org In this configuration, the Erbium ion (Er³⁺) is bonded to several Te¹⁻ atoms, forming distorted square pyramids. materialsproject.org
The precise lattice parameters for this compound can vary slightly based on the experimental or computational method used for determination. Below is a table compiling reported lattice parameters.
| Source | Space Group | Crystal System | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) |
|---|---|---|---|---|---|---|
| Materials Project (mp-569701) materialsproject.org | Cmcm | Orthorhombic | 4.10 | 28.72 | 4.42 | 519.89 |
| Materials Project (mp-1078991) materialsproject.org | Cmcm | Orthorhombic | 4.32 | 26.06 | 4.32 | 486.49 |
Structural Phase Transitions and Reconfigurations under External Stimuli
This compound is known to undergo two successive, second-order structural phase transitions upon cooling, which are associated with the formation of charge density waves (CDW). researchgate.net These transitions involve a periodic modulation of the electron density accompanied by a slight distortion of the underlying crystal lattice.
The first CDW transition (CDW1) occurs at a temperature Tc1 = 267 K, with a modulation wave vector primarily along the c-axis (q_c ≈ (2/7)c*). nih.govresearchgate.net
A second CDW transition (CDW2) emerges at a lower temperature Tc2 = 150 K, with a wave vector along the a-axis (q_a ≈ (1/3)a*), orthogonal to the first. nih.govresearchgate.net
The crystal structure of ErTe₃ can also be reconfigured by applying external stimuli such as pressure or uniaxial stress. Applying hydrostatic pressure has been shown to suppress the CDW transition temperatures. stanford.eduosti.gov This effect is qualitatively similar to "chemical pressure," where decreasing the size of the rare-earth ion (lanthanide contraction) across the RTe₃ series alters the lattice parameters and tunes the CDW behavior. nih.govarxiv.org
More dramatically, applying modest uniaxial stress can reversibly switch the direction of the CDW ordering vector. stanford.eduresearchgate.net For instance, tensile stress applied along the in-plane a-axis can overcome the material's slight orthorhombicity, which normally biases the primary CDW formation along the c-axis, and realign the wave vector along the a-axis. stanford.edu This demonstrates a strong coupling between the lattice and electronic degrees of freedom, establishing ErTe₃ as a model system for studying strain-CDW interactions. stanford.eduresearchgate.net
Synchrotron X-ray Diffraction and Neutron Scattering for Atomic Position Refinement and Superstructure Determination
Advanced scattering techniques like synchrotron X-ray diffraction (XRD) and neutron scattering are indispensable tools for investigating the detailed crystallographic structure of materials like this compound. nih.gov Synchrotron radiation provides an extremely intense and highly collimated X-ray beam, which is crucial for high-resolution studies of crystal structures, especially for detecting subtle structural changes. nih.govyoutube.com
In the context of ErTe₃, synchrotron XRD is essential for the precise determination of the superstructure that arises from the CDW phases. researchgate.net The periodic lattice distortion associated with a CDW creates new, faint satellite peaks in the diffraction pattern around the main Bragg peaks of the fundamental crystal lattice. The position and intensity of these satellite peaks provide direct information about the wave vector, periodicity, and amplitude of the lattice modulation. High-resolution synchrotron studies have been used to confirm the wave vectors of the two distinct CDW phases in the RTe₃ series and to track their evolution with temperature and pressure. researchgate.net
Electronic Band Structure and Collective Electronic Phenomena in Dierbium Tritelluride
Theoretical Frameworks for Electronic Band Structure Calculations
The electronic band structure of Dierbium tritelluride (Er₂Te₃) and the broader family of rare-earth tritellurides (RTe₃) is primarily investigated through sophisticated computational methods rooted in quantum mechanics. These theoretical frameworks are essential for understanding the electronic properties that give rise to phenomena such as charge density waves (CDWs).
Density Functional Theory (DFT) Investigations of Er₂Te₃
Density Functional Theory (DFT) is a widely utilized computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. hust.edu.vnosti.gov It has been extensively applied to the RTe₃ family, including this compound, to elucidate their structural, electronic, and optical properties. arxiv.orgmdpi.com DFT calculations for these materials typically employ an all-electron, full-potential, linearized, augmented plane wave method. mdpi.com
A key aspect of DFT studies on rare-earth compounds like Er₂Te₃ is the treatment of the strongly localized 4f electrons of the rare-earth atoms. To account for the strong onsite Coulomb repulsion of these electrons, a Hubbard U term is often incorporated into the calculations, a method known as DFT+U. mdpi.com
DFT calculations have successfully predicted several key features of RTe₃ compounds:
Layered Crystal Structure: The calculations confirm the layered structure consisting of double layers of planar Te sheets separated by corrugated ErTe layers. stanford.edu
Metallic Nature: The band structure demonstrates a highly directional metallic character. arxiv.org
Fermi Surface: DFT is used to calculate the Fermi surface, which is crucial for understanding the electronic instabilities in these materials. researchgate.net The calculated Fermi surface for ErTe₃ shows features that are consistent with experimental observations. researchgate.net
Electronic Contributions: These calculations support the model where the electronic conduction is dominated by the square Te layers, while the ErTe layers have a negligible role in the Fermi surface. mdpi.comstanford.edu
Ab Initio Methods and Beyond-DFT Approaches for Correlated Electron Systems
While DFT is a powerful tool, more advanced ab initio (first-principles) methods are sometimes employed to capture the complex electron correlations present in materials like Er₂Te₃. These methods aim to solve the many-body Schrödinger equation with minimal approximations. The insights from these calculations are crucial for understanding phenomena that are not fully captured by standard DFT approximations, such as the precise nature of electron-electron interactions and their role in driving phase transitions. For the RTe₃ series, these advanced methods help to refine the understanding of the electronic structure and the origins of collective electronic phenomena.
Fermi Surface Topology and Nesting-Driven Instabilities in RTe₃
The Fermi surface, a concept in reciprocal space, separates occupied from unoccupied electron states at absolute zero temperature. wikipedia.org Its specific shape, or topology, is fundamental to the electronic properties of a material. In the rare-earth tritellurides (RTe₃), the Fermi surface is predominantly two-dimensional, arising from the pₓ and pᵧ orbitals of the square Te sheets. aps.org
The Fermi surface of RTe₃ compounds, including Er₂Te₃, exhibits characteristic diamond-shaped pockets at the center of the Brillouin zone and four outer pockets near the zone boundary. arxiv.org A crucial feature of this topology is the presence of large, parallel sections of the Fermi surface. This property is known as Fermi surface nesting .
When significant portions of the Fermi surface can be connected by a single wavevector, q , it leads to a strong peak in the electronic susceptibility at that wavevector. This indicates an instability of the electronic system towards the formation of a periodic modulation of the charge density, known as a Charge Density Wave (CDW). stanford.edu The nesting vector q then becomes the wavevector of the CDW. In RTe₃ compounds, this nesting-driven instability is a primary mechanism for the formation of the CDW state. stanford.eduosti.gov
Charge Density Wave (CDW) Formation and Multiple CDW Orderings in this compound
This compound is part of a subset of heavier rare-earth tritellurides (Dy-Tm) that exhibit not just one, but two distinct Charge Density Wave (CDW) transitions at different temperatures. stanford.eduresearchgate.net This phenomenon of multiple CDW orderings makes these materials a rich platform for studying competing electronic instabilities.
The primary CDW in ErTe₃, like in other RTe₃ compounds, is a unidirectional (single-Q) wave. stanford.eduaps.org Below a transition temperature, TCDW1, a periodic lattice distortion and a modulation of the electronic charge density appear, driven by the Fermi surface nesting instability. This opens a partial gap on the Fermi surface.
At a lower temperature, TCDW2, ErTe₃ undergoes a second CDW transition. aps.org This second CDW is oriented perpendicular to the first one. researchgate.net Bulk studies of ErTe₃ have identified the wavevectors for these two CDWs at 120 K as q CDW1 ≈ 0.300 c* and q CDW2 ≈ 0.313 a*. aps.org The emergence of this second CDW is attributed to the nesting of the remaining portions of the Fermi surface that were not gapped by the first CDW transition.
| Compound | T_CDW1 (K) | T_CDW2 (K) |
| DyTe₃ | 302 | 49 |
| HoTe₃ | 283 | 110 |
| ErTe₃ | 267 | 155 |
| TmTe₃ | 244 | 166 |
This table presents the approximate CDW transition temperatures for the heavier rare-earth tritellurides that exhibit two transitions. Data compiled from multiple experimental studies.
Mechanisms of CDW Instabilities and Electron-Phonon Coupling
The primary driving force for CDW formation in RTe₃ compounds is widely considered to be Fermi surface nesting. stanford.eduosti.gov The near-perfect nesting of the quasi-one-dimensional Fermi surfaces arising from the Te p-orbitals leads to a divergence in the electronic susceptibility, making the system unstable to a periodic distortion with the nesting wavevector. aps.org
However, Fermi surface nesting is not the sole mechanism at play. Electron-phonon coupling , the interaction between electrons and the vibrations of the crystal lattice (phonons), is also a significant contributor to the CDW instability. arxiv.orgaps.orgosti.gov A strong coupling can enhance the electronic susceptibility and stabilize the CDW state. In some CDW systems, a strongly momentum-dependent electron-phonon coupling can even select the CDW wavevector, working in concert with, or even dominating over, the nesting mechanism. osti.gov In the RTe₃ family, it is understood that both Fermi surface nesting and strong electron-phonon coupling are crucial for the formation and stability of the CDW phases. aps.orgosti.gov
Pressure Dependence of CDW Transition Temperatures
The CDW transition temperatures in the RTe₃ series are highly tunable by the application of external pressure. This can be achieved in two ways:
Chemical Pressure : As one moves across the lanthanide series from lighter to heavier rare-earth elements (e.g., from La to Tm), the lattice parameters decrease due to the lanthanide contraction. This decrease in lattice size acts as an internal "chemical pressure". arxiv.orgosti.gov This chemical pressure systematically modifies the CDW properties, including the transition temperature (TCDW). arxiv.org
Hydrostatic Pressure : Applying external hydrostatic pressure provides a direct way to modify the crystal lattice and, consequently, the electronic structure. osti.govresearchgate.net
Numerous studies have shown that for the RTe₃ series, increasing hydrostatic pressure leads to a suppression of the CDW state, causing the transition temperature TCDW to decrease. osti.govresearchgate.net Eventually, at sufficiently high pressures, the CDW phase is completely quenched. researchgate.netrsc.org This effect is attributed to the pressure-induced changes in the Fermi surface topology, which degrade the nesting conditions. The equivalence between chemical and applied hydrostatic pressure has been well-established, meaning that applying external pressure to a compound with a lighter rare-earth element can mimic the electronic properties of a compound with a heavier rare-earth element under ambient pressure. arxiv.orgosti.gov For instance, LaTe₃, which has the largest lattice parameters (smallest chemical pressure), exhibits the most robust CDW phase under high hydrostatic pressure, while the CDW states in the later RTe₃ compounds with larger internal chemical pressure are suppressed more readily with applied pressure. osti.govrsc.org
| Compound | Pressure to Suppress CDW (P_CDW) (GPa) |
| LaTe₃ | ~5.0 |
| CeTe₃ | ~3.0 |
| PrTe₃ | ~6.5 |
| NdTe₃ | ~7.2 |
| SmTe₃ | ~5.8 |
| GdTe₃ | ~4.1 |
| TbTe₃ | ~3.5 |
This table shows the approximate hydrostatic pressure required to completely suppress the primary CDW state in various RTe₃ compounds, as determined by optical spectroscopy and x-ray diffraction studies. osti.govresearchgate.net
Superconductivity in this compound and Related RTe₃ Systems
This compound (ErTe₃) is a member of the rare-earth tritelluride (RTe₃) family of quantum materials, which are known for exhibiting a range of collective quantum states, including charge density waves (CDW) and superconductivity. nih.gov In their pure state, heavy rare-earth tritellurides like ErTe₃, which host two distinct CDW phases, are not typically superconducting at ambient pressure. nih.gov However, superconductivity can be induced by suppressing the CDW order. This is often achieved through the application of external pressure or through chemical modification such as intercalation. nih.goviaea.org The interplay and competition between the CDW state, magnetism arising from the rare-earth elements, and an emergent superconducting phase make these materials a compelling platform for studying complex quantum phenomena. iaea.org
The pressure-induced superconducting state in RTe₃ compounds, such as those with Gadolinium, Terbium, and Dysprosium, highlights a common pathway to achieving superconductivity in this family. iaea.org For instance, in TbTe₃, the superconducting transition temperature (Tc) can reach nearly 4 K at 12.4 GPa, demonstrating that pressure effectively fosters the superconducting phase, which can coexist with long-range antiferromagnetic order. nih.gov This relationship between the suppression of CDW and the emergence of superconductivity bears resemblance to the phase diagrams of other unconventional superconductors like high-Tc cuprates and iron pnictides, where a superconducting dome often appears in proximity to a suppressed magnetic or ordered phase. arxiv.org
The exploration of novel superconducting phases in this compound and related systems often involves tuning parameters like pressure and chemical composition to navigate the complex interplay between competing electronic orders. iaea.orgarxiv.org Unconventional superconductivity is frequently observed in proximity to magnetic instabilities. arxiv.org In many heavy-fermion systems, for example, a superconducting dome emerges near a quantum critical point where antiferromagnetic order is suppressed. arxiv.org
In the broader context of RTe₃ materials, the application of pressure has been shown to induce superconductivity that coexists with magnetism. nih.goviaea.org This coexistence is a hallmark of unconventional superconductivity. For example, in TbTe₃ under pressure, both antiferromagnetic and superconducting resistive anomalies are present simultaneously, suggesting the formation of a magnetically ordered superconducting state. nih.gov
While specific "novel" phases like re-entrant or multiple superconducting phases have been extensively studied in other materials, the research in ErTe₃ primarily focuses on the induced superconducting state that emerges from the suppression of its two charge density wave orders. researchgate.netaps.org The nature of this emergent superconductivity, particularly its pairing mechanism and symmetry, remains an active area of investigation. The intertwined nature of the CDW, potential nematic order, and superconductivity in intercalated ErTe₃ suggests a complex, unconventional superconducting state. researchgate.net
Topotactic intercalation is a powerful method for manipulating the electronic properties and enhancing superconductivity in RTe₃ systems, including this compound. This process involves inserting guest atoms, typically transition metals like Palladium (Pd), Copper (Cu), or Nickel (Ni), into the van der Waals gaps between the tellurium layers of the host material. researchgate.netaps.org
This intercalation acts as a source of chemical pressure and disorder, effectively suppressing the long-range CDW order. researchgate.net In ErTe₃, which naturally exhibits two perpendicular CDW phases with transition temperatures of approximately 270 K and 165 K, the introduction of Pd disrupts this order. researchgate.net This suppression of the CDW allows a bulk superconducting state to emerge. researchgate.netaps.org
Research has shown that for Pd-intercalated ErTe₃ (PdₓErTe₃), superconductivity appears with a transition temperature (Tc) of around 3 K. researchgate.net Similarly, Pd intercalation induces superconductivity in a wide range of RTe₃ compounds containing both magnetic (e.g., Er, Gd, Dy) and non-magnetic (e.g., Y, La) rare-earth elements. nih.gov The superconducting transition temperature in these systems can be dependent on the concentration of the intercalated element, often exhibiting a dome-like shape in the phase diagram, with a maximum Tc achieved at an optimal doping level. arxiv.org For example, in one study on a related system, the maximum Tc approached 3 K at a Pd concentration of x = 0.08. nih.gov
The mechanism behind this enhancement involves several factors. Intercalation expands the crystal lattice and can alter the electronic correlations and the coupling between electrons and phonons. aps.orgarxiv.org By weakening the CDW instability, which gaps portions of the Fermi surface, intercalation makes more charge carriers available to participate in the formation of Cooper pairs, thereby enabling the emergence of a robust superconducting state. researchgate.netarxiv.org
| System | Intercalant | Optimal Concentration (x) | Maximum Tc (K) | CDW Suppression |
|---|---|---|---|---|
| ErTe₃ | Pd | ~0.02 | ~3 | Yes |
| Y₂Te₅ | Pd | 0.08 | 3.05 | Yes |
| ZrTe₃ | Cu | 0.05 | 3.8 | Partial |
| ZrTe₃ | Ni | 0.05 | 3.1 | Partial |
Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Structure Mapping
Angle-Resolved Photoemission Spectroscopy (ARPES) is a premier experimental technique for directly visualizing the electronic structure of materials. aps.orgacademie-sciences.fr It provides momentum-resolved information about the energy of electrons within a crystal, making it indispensable for studying the complex electronic phenomena in quantum materials like this compound. aps.org The technique is based on the photoelectric effect, where photons of a specific energy illuminate a sample, causing electrons to be ejected. By measuring the kinetic energy and emission angle of these photoelectrons, one can reconstruct the electronic band structure and, crucially, the Fermi surface—the boundary in momentum space between occupied and unoccupied electron states. aps.orgnih.gov
In the context of RTe₃ compounds, ARPES has been instrumental in mapping the Fermi surface and observing the effects of the CDW transitions. researchgate.net The electronic structure of these materials is quasi-two-dimensional, a feature confirmed by ARPES measurements that show straight, vertical dispersions along the momentum direction perpendicular to the Te layers (kc), indicating weak interlayer interaction. researchgate.net
Magnetic Ordering Mechanisms and Spin Dynamics in Dierbium Tritelluride Systems
Spin Density Wave (SDW) Phenomena and Related Magnetism in RTe₃
Spin Density Wave (SDW) is a collective quantum state in which the spin density of conduction electrons forms a periodic modulation in space. This phenomenon is closely related to the topology of the Fermi surface, much like its charge-centric counterpart, the CDW. In the RTe₃ family, evidence for SDW states has been observed, particularly in compounds with magnetic rare-earth elements. bohrium.com
While a simple metallic state is unstable against the formation of a CDW, the reconstructed Fermi surface in the CDW state can itself possess nesting features, leading to further instabilities. In GdTe₃, for instance, a spin density wave has been identified between 7 K and 12 K, with the same periodicity as the charge density wave. researchgate.net This suggests a strong coupling where the charge modulation dictates the periodicity of the spin ordering. The presence of SDW behavior in compounds like dierbium tritelluride and dysprosium tritelluride makes them interesting for potential spintronic applications, which aim to utilize the intrinsic spin of electrons for information processing.
The primary magnetic interaction in these materials is considered to be a direct exchange or superexchange between the rare-earth ions within the RTe slabs, rather than the long-range Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction mediated by conduction electrons, with the possible exception of CeTe₃. nih.govresearchgate.net
Antiferromagnetic and Other Magnetic Transitions within the this compound Family
The majority of the magnetic rare-earth tritellurides exhibit antiferromagnetic (AFM) ordering at low temperatures. cern.ch Magnetization measurements on polycrystalline samples show that the magnetic susceptibilities follow Curie-Weiss behavior, with negative Weiss temperatures indicating the prevalence of antiferromagnetic exchange interactions. cern.ch
The specific magnetic ordering temperatures (Néel temperatures, TN) and the complexity of the magnetic phases vary significantly across the series, influenced by the specific rare-earth ion. For this compound (ErTe₃), the antiferromagnetic transition occurs at a temperature below 1.8 K. cern.ch In contrast, other members of the family order at higher temperatures. For example, GdTe₃, with its half-filled 4f shell, undergoes an AFM transition at approximately 13 K. researchgate.net The study of alloyed systems, such as DyₓGd₁₋ₓTe₃ and DyₓTb₁₋ₓTe₃, has revealed the emergence of multiple magnetic transitions, pointing to complex interactions arising from the presence of different rare-earth elements within the crystal lattice. researchgate.netaip.org
The observation of a superzone gap in the resistivity of DyTe₃ suggests that the nesting of the Fermi surface, reconstructed by the CDW, plays a crucial role in determining the final magnetic structure. cern.ch This highlights the intimate relationship between the electronic structure and the resulting magnetic ground state.
Table 1: Magnetic Transition Temperatures for Various RTe₃ Compounds
| Compound | Magnetic Ordering Temperature (T_N) (K) | Type of Ordering |
| CeTe₃ | ~2.7 | Antiferromagnetic |
| NdTe₃ | ~2.1 | Antiferromagnetic |
| SmTe₃ | ~2.0, ~9.5 | Multiple Transitions |
| GdTe₃ | ~13 | Antiferromagnetic |
| TbTe₃ | ~5.6, ~6.4 | Multiple Transitions |
| DyTe₃ | ~3.4, ~3.6 | Antiferromagnetic |
| HoTe₃ | ~2.9 | Antiferromagnetic |
| ErTe₃ | < 1.8 | Antiferromagnetic |
Data compiled from various studies. cern.ch
Interplay and Quantum Coupling Between Magnetic Orderings and Charge Density Waves
A defining characteristic of the RTe₃ materials is the profound interplay between magnetism and charge density waves. aps.orgresearchgate.net These two collective phenomena, often seen as competing orders, are deeply entwined in this system. The CDW transition involves a periodic modulation of the lattice and charge density, which alters the Fermi surface. uab.catmdpi.com This modified electronic landscape then influences the magnetic interactions that lead to ordering at lower temperatures.
In TbTe₃, the charge and magnetic orders are described as being highly entwined. researchgate.net Research on GdTe₃ using spin-polarized scanning tunneling microscopy revealed a striped antiferromagnetic phase below 7 K that is oriented perpendicular to the CDW. researchgate.net This orthogonal arrangement underscores a direct, competitive relationship between the two order parameters.
Furthermore, the CDW state can influence the magnetic ordering temperature. The lower TN in DyTe₃ compared to GdTe₃ is attributed to competing interactions between the CDW and magnetic phases. The presence of extended defects in the crystal structure, such as dislocations, can suppress the ground-state CDW phase, which in turn would modulate the energetics of the magnetic ordering. aps.org The ability to tune the CDW state through methods like applying strain or through chemical alloying presents a pathway to control the magnetic properties of these materials. researchgate.netaip.org
This compound itself exhibits two distinct CDW transitions at Tc1 = 267 K and Tc2 = 150 K, which open partial gaps on the Fermi surface. researchgate.netaps.org The remaining metallic portions of the Fermi surface are what become unstable to the antiferromagnetic ordering at much lower temperatures. The coexistence and interaction of these multiple CDW and magnetic orders in a single material make ErTe₃ and its relatives ideal platforms for studying the physics of intertwined quantum states. aps.org
Spectroscopic Probes of Magnetic Excitations and Spin-Phonon Coupling
A variety of advanced spectroscopic techniques are employed to investigate the magnetic excitations and their coupling to other degrees of freedom in RTe₃ systems. Optical spectroscopy, for instance, has been instrumental in characterizing the energy gaps associated with the CDW transitions in ErTe₃. researchgate.netaps.org These measurements reveal that even deep in the ordered states, a significant portion of the Fermi surface remains ungapped and metallic, which is essential for the subsequent magnetic ordering. researchgate.netaps.org
Raman spectroscopy is a powerful tool for probing both lattice vibrations (phonons) and electronic excitations. In RTe₃ compounds, it has been used to study the "Higgs" mode, which is a collective amplitude mode of the CDW order parameter. researchgate.net The observation of an axial Higgs mode in LaTe₃ and GdTe₃ was surprising, as it suggested the presence of a hidden order. arxiv.org In ErTe₃, temperature-dependent Raman spectra show the development of electronic gaps related to the two CDW transitions. researchgate.net Furthermore, Raman studies on related magnetic materials have demonstrated the technique's sensitivity to spin-phonon coupling, where the energy and lifetime of phonon modes are renormalized near a magnetic transition. aps.org
Momentum-resolved electron energy-loss spectroscopy (M-EELS) is uniquely sensitive to valence band charge excitations and has been used to study the relaxational dynamics near the CDW transition in ErTe₃. arxiv.org To probe local magnetic fields directly, muon spin relaxation (µSR) is an exceptionally sensitive technique that has been used on ErTe₃ and HoTe₃ to unambiguously determine the symmetries broken by the CDW order. arxiv.org These spectroscopic methods, combined with neutron and x-ray diffraction, provide a comprehensive picture of the complex interplay of spin, charge, and lattice degrees of freedom in this compound and the broader RTe₃ family. arxiv.org
Advanced Spectroscopic and Microstructural Characterization Techniques for Dierbium Tritelluride
Vibrational Spectroscopy Applications for Lattice Dynamics
Vibrational spectroscopy is a powerful non-destructive tool for probing the lattice dynamics (phonons) of materials. In Dierbium tritelluride, it provides essential insights into the structural changes associated with electronic ordering phenomena.
Raman spectroscopy is an invaluable technique for studying the phononic properties and phase transitions in this compound. osti.govarxiv.org This method involves inelastic scattering of light by phonons, providing information about their energy and symmetry. In the RTe₃ series, Raman spectroscopy successfully identifies the emergence of the CDW state and its corresponding transition temperature. osti.gov
Studies on materials similar to this compound, such as GdTe₃, show that as the temperature is lowered, a broad shoulder in the Raman spectrum softens and eventually vanishes above the CDW transition temperature, a characteristic signature of a CDW amplitude mode. osti.gov this compound, being a heavy rare-earth tritelluride, exhibits two distinct CDW transitions, which can be investigated through temperature-dependent Raman measurements. nih.gov The technique can detect subtle changes in the crystal lattice, as the onset of the CDW phase triggers modifications in the Raman tensor elements, leading to large changes in Raman polar plots across the transition temperature. osti.gov
Furthermore, by analyzing the temperature dependence of the frequency and linewidth of Raman-active modes, researchers can gain insights into the anharmonicity of the lattice vibrations. aps.orgresearchgate.net This anharmonicity, which involves three-phonon processes, is crucial for understanding the material's thermal properties and the interactions between different phonon modes. researchgate.net High-pressure Raman scattering can also be employed to map out the phase diagram, identifying pressure-induced phase transitions to different crystal structures, such as cubic or orthorhombic phases. nih.govaps.org
Electron Microscopy and Chemical Analysis of this compound Microstructures
To complement spectroscopic data, direct imaging and elemental analysis techniques are necessary to characterize the physical morphology and chemical composition of this compound crystals.
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and microstructure of this compound. researchgate.net The layered nature of RTe₃ compounds, which consists of RTe blocks and Te bilayers, results in distinct microstructural features. nih.gov SEM analysis can reveal details about the quality of synthesized crystals, such as the presence of grain-like crystallites, secondary phases, or variations in crystal habit. researchgate.net In tellurite-based materials, SEM micrographs have been used to observe the evolution of crystal morphology, from granular shapes to leaf-like or dendritic structures, depending on the composition and processing conditions. researchgate.net For this compound, SEM is used to confirm the plate-like crystal morphology that is characteristic of the RTe₃ series and to assess surface quality for further experiments.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, typically coupled with SEM, used for elemental analysis. wikipedia.orghelmholtz-imaging.de It works by detecting characteristic X-rays emitted from a sample when it is bombarded by an electron beam. carleton.eduyoutube.com Each element emits X-rays at unique energies, allowing for the determination of the elemental composition of the material. wikipedia.orgcarleton.edu
In the synthesis and characterization of this compound, EDX is essential for confirming the stoichiometry of the grown crystals and assessing their elemental homogeneity. The technique can quickly provide a full elemental spectrum, identifying the constituent elements (Erbium and Tellurium) and quantifying their relative abundance. carleton.edu This ensures that the material has the correct Er:Te ratio and is free from significant impurities that could affect its intrinsic physical properties. EDX can also be used to create elemental maps of a sample's surface, providing a visual representation of the spatial distribution of elements. carleton.edu
Electrical Transport and Thermodynamic Signatures of Quantum Phases
The electronic properties of this compound are dominated by the presence of quantum phases, such as charge density waves and pressure-induced superconductivity. Electrical transport measurements are a primary method for detecting and characterizing the signatures of these phases.
Electrical transport measurements, such as resistivity as a function of temperature and pressure, are fundamental for probing the quantum phases in this compound. The formation of a CDW typically opens a gap over portions of the Fermi surface, which manifests as an anomaly in the electrical resistivity at the transition temperature. aps.org RTe₃ compounds with heavy rare-earth elements like Dierbium (Er) are known to have two CDW transition temperatures. nih.gov
Furthermore, applying pressure can suppress the CDW order in this compound, leading to the emergence of superconductivity. nih.gov High-pressure electrical resistivity measurements show that above a certain pressure (e.g., 2.3 GPa), the resistivity drops to a near-zero value at low temperatures, indicating a superconducting transition. nih.gov The superconducting transition temperature (Tc) can be tuned with pressure, often exhibiting a dome-like shape in the phase diagram. nih.gov In related compounds, nonlinear transport properties have also been observed, where the conductivity increases sharply above a threshold electric field, demonstrating the sliding motion of the CDW condensate. aps.org These measurements are critical for mapping the temperature-pressure phase diagram of this compound and understanding the competition and interplay between different quantum phases.
Heat Capacity Measurements for Detection of Phase Transitions
Heat capacity measurements are a fundamental tool for detecting phase transitions in materials, as these transitions are often accompanied by anomalies in the specific heat. In the case of rare-earth tritellurides, this technique is particularly effective for identifying charge density wave (CDW) transitions.
For the related compound Erbium Tritelluride (ErTe₃), specific heat (Cₚ) measurements clearly indicate two distinct phase transitions. A study on the thermoelectric and specific heat properties of RTe₃ (where R = Gd, Tb, Dy, Ho, and Er) single crystals revealed broad anomalies in the Cₚ(T) data for ErTe₃. These anomalies correspond to the onset of CDW phases.
The primary CDW transition (TCDW1) occurs at a higher temperature, while a second, weaker transition (TCDW2) is observed at a lower temperature. The transition temperatures are determined from the peak positions in the specific heat data. For ErTe₃, these transitions have been identified at approximately 261 K and 124 K. The broad, peak-like shape of the specific heat anomaly suggests that these are second-order phase transitions. The entropy change associated with these transitions can be quantitatively described by a weak coupling mean-field model. Analysis of the thermal conductivity data for ErTe₃ further suggests that the variations in heat conduction at these CDW transitions are primarily driven by electronic effects. aps.org
| Transition | Transition Temperature (K) |
|---|---|
| TCDW1 | ~261 |
| TCDW2 | ~124 |
Defect Chemistry and Non Stoichiometry in Dierbium Tritelluride
Formation and Equilibrium Concentrations of Intrinsic Point Defects (Vacancies, Interstitials, Antisites)
Intrinsic point defects are thermodynamically driven imperfections in the crystal lattice and include vacancies (missing atoms), interstitials (extra atoms in non-lattice sites), and antisites (atoms on the wrong sublattice). The formation and equilibrium concentration of these defects are governed by their formation energies and the thermal energy of the system.
In a compound like Dierbium tritelluride, several types of intrinsic point defects can be anticipated:
Erbium Vacancies (VEr): A missing Erbium atom from its lattice site.
Tellurium Vacancies (VTe): A missing Tellurium atom from its lattice site.
Erbium Interstitials (Eri): An Erbium atom located in a non-regular site within the crystal structure.
Tellurium Interstitials (Tei): A Tellurium atom located in a non-regular interstitial site.
Antisite Defects (ErTe and TeEr): An Erbium atom occupying a Tellurium site, or a Tellurium atom on an Erbium site.
The equilibrium concentration of a specific defect is exponentially dependent on its formation energy and the temperature, as described by the Arrhenius equation. Defects with lower formation energies will be more abundant at any given temperature. While specific first-principles calculations for the formation energies of these individual defects in Er₂Te₃ are not extensively available in the public domain, general principles of defect chemistry in similar chalcogenide materials suggest that vacancies and antisite defects are often the most prevalent due to the energetic costs of placing atoms in interstitial sites.
Influence of Defect Chemistry on Electronic Transport Properties and Collective Phenomena
The presence and concentration of intrinsic point defects have a profound impact on the electronic transport properties of this compound. Each type of defect can act as a source of charge carriers (electrons or holes) or as a scattering center, thereby influencing the material's conductivity and Seebeck coefficient.
Stoichiometric Er₂Te₃ is understood to be a p-type semiconductor researchgate.net. This p-type behavior suggests that the dominant intrinsic defects are likely acceptors, such as Erbium vacancies (VEr) or Tellurium-on-Erbium antisites (TeEr), which introduce holes into the valence band.
Non-stoichiometry, particularly variations in the Erbium to Tellurium ratio, directly manipulates the defect landscape. For instance, in the solid solution series Er₂Te₃-ErTe, increasing the concentration of erbium atoms leads to these excess atoms acting as impurity donors. This shifts the material from p-type towards n-type, indicating that the introduction of excess Erbium compensates for the native acceptor defects and eventually leads to an excess of electrons as charge carriers researchgate.net. This demonstrates a direct link between non-stoichiometry, the dominant defect type, and the nature of charge transport in the material.
Defects also act as scattering centers for charge carriers, which can reduce carrier mobility and, consequently, the electrical conductivity. The specific impact on collective phenomena, such as charge density waves (CDWs) which are common in rare-earth tritellurides, would depend on how the defects alter the Fermi surface and electron-phonon coupling. While not specifically detailed for Er₂Te₃, in related materials, defects can disrupt the long-range coherence needed for CDW formation or alter the CDW transition temperature.
Dopant Incorporation Strategies and Their Impact on this compound's Electronic Structure
The intentional introduction of foreign atoms, or dopants, is a primary strategy for tuning the electronic properties of semiconductors. In the case of this compound, doping can be used to modify its carrier concentration, and by extension, its thermoelectric properties.
The mechanism behind this is the alteration of the electronic structure. Bismuth, having one more valence electron than Tellurium, is expected to act as an n-type dopant when substituting Te, donating electrons to the conduction band and thereby increasing the electron concentration and conductivity.
Theoretical Modeling of Defect Formation Energies and Migration Barriers using First-Principles Approaches
First-principles calculations, based on density functional theory (DFT), are powerful theoretical tools for investigating the energetics of point defects in crystalline materials. These calculations can provide crucial data on defect formation energies and the energy barriers for defect migration, which are essential for understanding defect concentrations and diffusion kinetics.
The formation energy of a defect is calculated by comparing the total energy of a supercell containing the defect to the total energy of a perfect supercell and the chemical potentials of the constituent atoms. Migration barriers are typically determined using methods like the nudged elastic band (NEB) method, which calculates the minimum energy pathway for a defect to move from one lattice site to another.
A recent thermodynamic study combining first-principles calculations with the CALPHAD method calculated the enthalpy of formation for stoichiometric Er₂Te₃ at 0 K researchgate.net. While this provides a foundational piece of data for the stability of the perfect crystal, detailed theoretical studies presenting the formation energies and migration barriers for individual vacancies, interstitials, and antisite defects specifically in this compound are not widely available in existing literature. Such calculations would be invaluable for constructing a complete defect model of the material.
Computational Materials Science and Theoretical Modeling of Dierbium Tritelluride
Atomistic Simulations for Crystal Growth Dynamics and Defect Evolution
Atomistic simulations, particularly molecular dynamics (MD), are instrumental in understanding the microscopic processes that govern crystal growth and the formation of defects. mdpi.comresearchgate.net These simulations model the interactions between individual atoms, allowing researchers to observe the dynamic evolution of the material's structure at the atomic scale.
During the simulated crystal growth of a material like Dierbium Tritelluride from a melt, the interface between the solid and liquid phases can be analyzed layer by layer. Studies on other binary alloys have shown that the formation of a new crystalline layer can be a multi-step process. aps.org Initially, segregation of the constituent atoms (Erbium and Tellurium) occurs at the interface, which is then followed by the ordering of these atoms into the crystal lattice. aps.org The interplay between the speed of this segregation and the crystallization front can lead to the incorporation of a high concentration of non-equilibrium point defects, such as vacancies and antisite defects. aps.org
In the context of rare-earth tritellurides (RTe₃), defects such as dislocations and stacking faults have a significant impact on their physical properties. aps.org For instance, the presence of these extended defects can alter the local crystal symmetry and modulate the energetics of the charge density wave (CDW) states, which are a key feature of the RTe₃ family. aps.org Atomistic simulations can provide crucial insights into the formation mechanisms of these defects during growth and their subsequent evolution under thermal or mechanical stimuli. By tracking the trajectories of atoms over time, these models can elucidate how defects migrate, interact, and cluster, ultimately influencing the material's macroscopic behavior. mdpi.com
Table 1: Common Point Defects Investigated in Atomistic Simulations
| Defect Type | Description | Potential Impact on ErTe₃ |
|---|---|---|
| Vacancy | An empty lattice site where an atom is missing. | Can alter local electronic structure and act as scattering centers for charge carriers. |
| Antisite Defect | An atom of one type occupies a lattice site normally occupied by an atom of another type (e.g., an Er atom on a Te site). | Can disrupt the stoichiometry and affect magnetic and electronic properties. |
First-Principles Calculations of Electronic and Phonon Band Structures in RTe₃
First-principles calculations, primarily based on Density Functional Theory (DFT), are essential for determining the electronic and vibrational (phonon) properties of materials without relying on empirical parameters. researchgate.netarxiv.orgscispace.com These calculations solve the quantum mechanical equations that govern the behavior of electrons in the crystal lattice, providing a detailed picture of the material's electronic band structure and phonon dispersion.
For the rare-earth tritelluride (RTe₃) family, including this compound, first-principles calculations have been crucial in understanding their complex electronic properties, such as the formation of charge density waves (CDWs). researchgate.net The electronic structure of RTe₃ compounds is characterized by quasi-two-dimensional Te square nets, which give rise to quasi-one-dimensional Fermi surfaces with strong nesting features. aps.org These features make the system susceptible to electronic instabilities like CDWs.
Calculations reveal that the origin of the CDW in these materials is driven by momentum-dependent electron-phonon coupling. researchgate.net DFT and Density Functional Perturbation Theory (DFPT) are employed to compute the electronic structure, phonon spectrum, and the strength of the coupling between electrons and lattice vibrations. researchgate.netresearchgate.net The results of these calculations can predict the wave vector of the CDW instability and explain its evolution as the rare-earth element is varied across the series. nih.gov For ErTe₃, which belongs to the heavier rare-earth tritellurides, these calculations help to explain the presence of a second, perpendicular CDW that emerges at low temperatures. researchgate.net
The calculated band structure for ErTe₃ shows flat bands in the direction perpendicular to the Te layers, confirming the quasi-2D nature of electronic conduction. mdpi.com Furthermore, these calculations can determine the magnetic ground state; for ErTe₃, a stripe antiferromagnetic configuration is found to be the most stable. mdpi.com
Table 2: Key Parameters from First-Principles Calculations for RTe₃ Compounds
| Calculated Property | Significance for this compound (ErTe₃) | Computational Method |
|---|---|---|
| Electronic Band Structure | Determines the metallic or insulating nature and the shape of the Fermi surface, which is crucial for understanding CDW formation. | Density Functional Theory (DFT) |
| Phonon Dispersion | Reveals the vibrational modes of the crystal lattice. Soft phonon modes can indicate a structural instability related to the CDW transition. | Density Functional Perturbation Theory (DFPT) |
| Electron-Phonon Coupling | Quantifies the interaction strength between electrons and lattice vibrations, which is the driving mechanism for the CDW instability in RTe₃. | DFPT |
Multi-Scale Modeling Approaches for Understanding Structure-Property Relationships
Understanding the link between the atomic structure of a material and its macroscopic properties often requires bridging vast length and time scales. dierk-raabe.com Multi-scale modeling approaches achieve this by combining different computational techniques, each suited for a specific scale. mdpi.comdierk-raabe.com
For a complex material like this compound, a multi-scale approach can provide a comprehensive understanding of its structure-property relationships. nih.govnih.gov The process typically starts at the most fundamental level with first-principles calculations.
Quantum Mechanical Level (Angstroms): First-principles methods like DFT are used to calculate fundamental properties such as the crystal structure, electronic band structure, and interatomic forces. dierk-raabe.com This provides accurate parameters for higher-level models. For ErTe₃, this level is used to understand the origins of CDWs and magnetic ordering. aps.orgmdpi.com
Atomistic Level (Nanometers to Micrometers): The parameters derived from DFT are used to develop interatomic potentials for classical molecular dynamics (MD) or Monte Carlo simulations. mdpi.com These simulations can then model larger systems over longer timescales to study processes like defect migration, dislocation dynamics, and the influence of microstructure on CDW domains. aps.org
Mesoscale and Continuum Level (Micrometers and larger): Insights from the atomistic simulations are then fed into mesoscale models, such as phase-field models or cluster dynamics, to simulate the evolution of microstructures, such as grain growth or the long-term evolution of defect clusters. mdpi.com Finally, continuum models can predict macroscopic properties like mechanical response, thermal conductivity, and electrical resistivity, incorporating the effects of the underlying microstructure and defects.
This hierarchical approach allows for the prediction of how processing conditions affect the microstructure of this compound, and how that microstructure in turn governs its functional properties, such as its electronic transport and response to external fields.
Theoretical Prediction and Screening of Novel Phases and Their Stability under Extreme Conditions
A significant advantage of computational materials science is its ability to predict the existence of new, undiscovered phases of materials and to assess their stability under extreme conditions of high pressure and temperature. nih.govresearchgate.net This is often achieved through evolutionary structure searching algorithms combined with first-principles calculations. nih.gov
For the RTe₃ family, it is known that applying pressure can tune their properties, such as the CDW transition temperature. mdpi.com This suggests that pressure could also be used to induce phase transitions to entirely new crystal structures with potentially novel electronic or magnetic properties.
Theoretical studies would involve a systematic search for the lowest-energy crystal structures of this compound at various pressures. The process works as follows:
Structure Prediction: An evolutionary algorithm generates a population of candidate crystal structures.
Energy Calculation: The energy of each structure is calculated using DFT.
Evolution: Low-energy structures are "mated" or mutated to create new candidate structures for the next generation.
Convex Hull Construction: By comparing the formation enthalpies of the most stable structures found at different compositions and pressures, a convex hull diagram can be constructed to identify thermodynamically stable phases. researchgate.net
For this compound, such studies could predict novel phases that might be synthesizable under high-pressure conditions. Once a new stable or metastable phase is identified, its properties, such as electronic band structure, phonon modes, and potential for superconductivity, can be calculated. nih.gov These theoretical predictions can provide a roadmap for experimental efforts to synthesize new materials with tailored functionalities. researchgate.net For example, theoretical investigations on other compounds have successfully predicted new phases that become stable at high pressures, some of which exhibit interesting properties like superconductivity. nih.gov
Emerging Research Directions and Future Perspectives for Dierbium Tritelluride
Exploration of Anisotropic Two-Dimensional Electronic States and Dirac Fermions in Er₂Te₃ Analogues
The defining structural feature of dierbium tritelluride is its layered, weakly orthorhombic crystal structure, which consists of corrugated erbium-telluride (ErTe) slabs separated by double layers of square-planar tellurium (Te) sheets. This configuration results in highly anisotropic electronic properties, where electrons move easily within the Te planes but are confined in the direction perpendicular to them, creating a quasi-2D electronic system.
The electronic structure is dominated by the p-orbitals of the Te atoms in the square nets, which form a Fermi surface with large, nearly parallel sections. This particular feature, known as Fermi surface nesting, makes the system susceptible to electronic instabilities. The inherent anisotropy is not just a structural curiosity; it governs the material's electrical conductivity and is the root cause of the complex electronic phases it hosts. Research has shown that even a weak structural anisotropy between the in-plane axes can direct the orientation of collective electronic states like charge density waves. aps.org
A significant area of emerging research is the search for topological electronic states, such as those involving Dirac fermions, in Er₂Te₃ and its analogues. Dirac fermions are quasiparticles that behave as if they have no mass and are described by the Dirac equation, leading to unique electronic transport properties. While graphene is the most famous example, these exotic states are sought in a variety of 2D and quasi-2D materials with strong spin-orbit coupling. The presence of heavy elements like tellurium and rare earths in RTe₃ compounds suggests that spin-orbit interactions could play a crucial role in their band structure. The exploration of materials with tilted Dirac cones is an active area, as the tilting provides an additional source of anisotropy that can significantly modify optical and transport properties. arxiv.org The investigation into whether the specific electronic band structure of Er₂Te₃ can host such Dirac or other topological states is a key future direction, potentially placing it within the class of topological materials.
Novel Quantum Phenomena in Confined and Low-Dimensional this compound Structures
The quasi-2D nature of this compound provides a natural platform for the emergence of novel quantum phenomena driven by electronic correlations and confinement. The most prominent of these is the formation of charge density waves (CDWs). A CDW is a collective quantum state where the electron density and the crystal lattice develop a periodic modulation. stanford.edu
In Er₂Te₃, two distinct, incommensurate CDW transitions occur as the temperature is lowered. aps.org
A primary CDW (CDW₁) forms at a higher temperature (TCDW1 ≈ 260 K). aps.org
A secondary CDW (CDW₂) appears at a lower temperature (TCDW2 ≈ 160 K), with its modulation oriented perpendicular to the first. aps.org
This behavior is characteristic of the heavier rare-earth tritellurides (R = Tb, Dy, Ho, Er, Tm). The properties of these CDWs can be tuned by changing the rare-earth element, which effectively applies "chemical pressure" due to lanthanide contraction, altering the lattice parameters and the nesting conditions of the Fermi surface. Furthermore, external pressure has been shown to suppress the CDW order in analogous compounds like Terbium tritelluride (TbTe₃), leading to the emergence of superconductivity. aps.org This interplay between competing orders—CDW, superconductivity, and magnetism—is a hallmark of correlated electron systems and a central focus of research. aps.org
The table below summarizes the CDW transition temperatures for Er₂Te₃ and a related heavy rare-earth tritelluride.
| Compound | TCDW1 (K) | TCDW2 (K) | Superconductivity under Pressure |
| This compound (Er₂Te₃) | ~260 aps.org | ~160 aps.org | Not reported |
| Terbium tritelluride (TbTe₃) | ~336 | ~41 | Yes (~4 K at 12.4 GPa) aps.org |
This table presents data on the charge density wave transition temperatures for this compound and a comparable rare-earth tritelluride, highlighting the emergence of superconductivity under pressure in the latter.
Future work will likely involve studying these phenomena in exfoliated, few-layer, or monolayer Er₂Te₃ structures. In such truly two-dimensional systems, quantum fluctuations are enhanced, which could dramatically alter the stability of the CDW phases and potentially unveil other quantum states, such as the quantum spin Hall effect, which is characterized by protected, spin-polarized edge currents.
Rational Design and Synthesis of this compound-Based Heterostructures and Superlattices
The ability to create artificial structures by stacking different 2D materials, known as van der Waals heterostructures, has opened up new avenues for materials design. This approach is highly relevant for this compound. The synthesis of high-quality single crystals of Er₂Te₃ is typically achieved through flux-based methods, where the constituent elements are dissolved in a molten flux (often excess tellurium) and slowly cooled to allow crystal growth. stanford.edu
Building on this, researchers are exploring the rational design of heterostructures and superlattices incorporating Er₂Te₃. Since these structures are often metastable, they cannot be made by direct high-temperature reactions. osti.gov Instead, techniques being investigated include:
Mechanical Assembly: This bottom-up approach involves exfoliating single or few-layer sheets of Er₂Te₃ and stacking them with other 2D materials (like graphene, hexagonal boron nitride, or transition metal dichalcogenides). This allows for the precise control of layer sequence and orientation to create novel electronic devices. osti.gov
Intercalation: This method involves inserting atoms or molecules into the van der Waals gaps between the Te layers of the bulk crystal. This has been demonstrated in related rare-earth tellurides, where intercalating palladium (Pd) atoms was shown to suppress the CDW order and induce superconductivity. This technique allows for the tuning of carrier density and the electronic properties of the host material.
Chemical Vapor Deposition (CVD): While challenging for complex, metastable heterostructures, CVD offers the potential for large-scale growth of thin films and layered structures directly on a substrate. osti.gov
These synthetic strategies aim to create novel materials with engineered properties. For example, creating a superlattice of Er₂Te₃ and a magnetic 2D material could be used to study the interplay between the CDW order and magnetism at an interface. Similarly, heterostructures with topological insulators could be designed to induce novel topological states. arxiv.org
Integration of this compound into Functional Quantum Devices
The unique electronic properties of this compound make it a promising candidate for integration into next-generation quantum devices. While research is still in the exploratory phase, several potential application areas are emerging based on the fundamental phenomena observed in the RTe₃ family.
Quantum Sensing: Materials with spin degrees of freedom, like rare-earth ions, can be used as highly sensitive quantum sensors for temperature, magnetic fields, or electric fields. qst.go.jp The erbium ions in Er₂Te₃ possess magnetic moments that could potentially be manipulated and read out for sensing applications.
Quantum Information Processing: Rare-earth ions, including erbium, are leading candidates for quantum bits (qubits) and quantum memories due to their long optical and spin coherence times. caltech.edufindaphd.com Integrating Er₂Te₃ into photonic nanostructures could enhance the interaction with single erbium ions, potentially leading to the development of single-photon sources or nodes for quantum networks. findaphd.com The fact that erbium has optical transitions in the telecommunications wavelength band is a significant advantage for long-distance quantum communication. findaphd.com
Nanoelectronics and Spintronics: The high carrier mobility observed in some RTe₃ compounds (e.g., GdTe₃) and the potential for topological electronic states suggest applications in high-speed, low-power electronics. If topological states with protected edge currents are confirmed in Er₂Te₃, it could be used in spintronic devices where information is carried by the spin of electrons rather than their charge, offering a route to more energy-efficient computing.
The primary challenge lies in translating the promising properties observed in bulk single crystals to scalable, air-stable, and precisely fabricated device architectures. Overcoming issues related to material stability and developing reliable nanofabrication techniques for Er₂Te₃ and its heterostructures will be crucial for realizing its potential in functional quantum technologies.
Q & A
Q. What experimental methods are recommended for synthesizing high-purity dierbium tritelluride (DyTe₃) crystals?
Solid-state reaction techniques under controlled atmospheres (e.g., argon or vacuum) are commonly used, with stoichiometric mixtures of dysprosium and tellurium heated to 800–1000°C for crystallization. Post-synthesis, mechanical exfoliation or chemical vapor transport can isolate thin layers for van der Waals heterostructure studies . Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) ensures phase purity and stoichiometric accuracy .
Q. How do researchers characterize the electronic and magnetic properties of DyTe₃?
Angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM) map band structures and charge density waves (CDWs). Magnetization measurements using superconducting quantum interference devices (SQUID) or vibrating sample magnetometers (VSM) quantify magnetic ordering temperatures and anisotropy. Cross-referencing with theoretical models (e.g., density functional theory) validates experimental observations .
Q. What are the key electronic properties distinguishing DyTe₃ from other rare-earth tritellurides?
DyTe₃ exhibits high electron mobility (>10⁴ cm²/V·s) and strong electron correlation effects due to its layered van der Waals structure. Unlike non-magnetic analogs (e.g., LaTe₃), dysprosium’s 4f orbitals introduce magnetic ordering below 10 K, enabling studies of intertwined CDW and magnetic phases .
Advanced Research Questions
Q. What experimental challenges arise when probing the interplay between charge density waves and magnetic order in DyTe₃?
Time-resolved ultrafast spectroscopy (e.g., pump-probe setups) can decouple CDW and magnetic dynamics, but requires precise temperature control (<10 K) and high magnetic fields (>5 T). Inconsistent phase coexistence observed in transport data may stem from sample thickness variations or strain effects, necessitating atomic-scale imaging (e.g., STM) to resolve domain structures .
Q. How can researchers resolve contradictions in reported electronic mobility values for DyTe₃?
Discrepancies often arise from extrinsic factors like surface oxidation or substrate interactions. Methodological solutions include:
Q. What methodologies enable the integration of DyTe₃ into spintronic devices?
Van der Waals heterostructures combining DyTe₃ with topological insulators (e.g., Bi₂Se₃) or 2D magnets (e.g., CrI₃) are fabricated via dry transfer techniques. Spin-polarized transport measurements under varying magnetic fields and temperatures reveal spin-injection efficiency and magnetoresistance effects .
Q. How do ultrafast laser pulses modulate charge density waves in DyTe₃, and what analytical tools capture these dynamics?
Femtosecond laser excitation disrupts CDW order, inducing transient metallic states. Time-resolved reflectivity or ARPES tracks recovery timescales (picoseconds to nanoseconds). Data interpretation requires coupling with time-dependent Ginzburg-Landau models to distinguish thermal and non-thermal mechanisms .
Q. What theoretical frameworks explain the axial Higgs mode observed in rare-earth tritellurides like DyTe₃?
The axial Higgs mode, a collective excitation coupling CDW amplitude and phase modes, is probed via Raman spectroscopy under polarized light. DyTe₃’s low symmetry allows symmetry-breaking perturbations (e.g., uniaxial strain) to isolate Higgs contributions, validated by comparison with gauge theory predictions .
Q. How can researchers ensure reproducibility of magnetic anisotropy measurements in DyTe₃ across laboratories?
Standardized protocols include:
Q. What role does DyTe₃ play in advancing quantum computing material platforms?
Its combination of high mobility, tunable CDWs, and magnetism makes DyTe₃ a candidate for topological qubits or Majorana fermion studies. Experimental designs involve proximity coupling to superconductors (e.g., NbSe₂) and non-local transport measurements to detect edge states .
Methodological Best Practices
- Data Validation : Cross-correlate transport, spectroscopic, and imaging data to mitigate instrumental artifacts .
- Sample Preparation : Use inert-environment gloveboxes (<0.1 ppm O₂/H₂O) for exfoliation and device fabrication .
- Theoretical Collaboration : Partner with computational groups to refine tight-binding or DFT models against experimental gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
